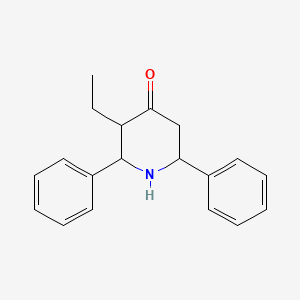

3-ethyl-2,6-diphenyl-4-piperidinone

Vue d'ensemble

Description

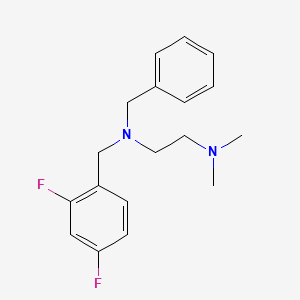

3-ethyl-2,6-diphenyl-4-piperidinone (EDDP) is a chemical compound that belongs to the class of piperidinone derivatives. It is a metabolite of methadone, a synthetic opioid used for pain management and opioid addiction treatment. EDDP has attracted scientific attention due to its potential use as a biomarker for methadone treatment monitoring and its pharmacological properties, which include analgesic and antidepressant effects.

Mécanisme D'action

The exact mechanism of action of 3-ethyl-2,6-diphenyl-4-piperidinone is not fully understood. However, it has been shown to interact with several neurotransmitter systems, including the opioid, serotonin, and dopamine systems. 3-ethyl-2,6-diphenyl-4-piperidinone has a weak affinity for the mu-opioid receptor and can produce analgesic effects in animal models. It also has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.

Biochemical and physiological effects:

3-ethyl-2,6-diphenyl-4-piperidinone has been shown to have several biochemical and physiological effects. It can inhibit the reuptake of serotonin and dopamine, leading to increased synaptic levels of these neurotransmitters. It also can modulate the activity of ion channels and receptors involved in pain perception and mood regulation. In animal models, 3-ethyl-2,6-diphenyl-4-piperidinone has been found to reduce pain sensitivity and improve mood-related behaviors.

Avantages Et Limitations Des Expériences En Laboratoire

3-ethyl-2,6-diphenyl-4-piperidinone has several advantages as a research tool. It is a stable and easily detectable metabolite that can be measured in various biological matrices. Its concentration reflects the extent of methadone metabolism, which can provide valuable information for drug monitoring and dosing. In addition, 3-ethyl-2,6-diphenyl-4-piperidinone has pharmacological properties that can be exploited for the development of new analgesic and antidepressant drugs.

However, there are also limitations to the use of 3-ethyl-2,6-diphenyl-4-piperidinone in lab experiments. Its pharmacokinetics and pharmacodynamics can be influenced by various factors, such as age, gender, and co-administration of other drugs. Its effects on different neurotransmitter systems may vary depending on the experimental conditions and the animal model used. Therefore, caution should be taken when interpreting the results of studies involving 3-ethyl-2,6-diphenyl-4-piperidinone.

Orientations Futures

There are several future directions for research involving 3-ethyl-2,6-diphenyl-4-piperidinone. One area of interest is the development of new biomarkers for methadone treatment monitoring. 3-ethyl-2,6-diphenyl-4-piperidinone has shown promise as a reliable and sensitive biomarker, but further studies are needed to validate its clinical utility and to explore alternative biomarkers that may be more specific and informative.

Another area of interest is the pharmacological properties of 3-ethyl-2,6-diphenyl-4-piperidinone. Its weak affinity for the mu-opioid receptor and its effects on serotonin and dopamine systems suggest that it may have potential as a new analgesic and antidepressant drug. However, more research is needed to elucidate its mechanism of action and to evaluate its safety and efficacy in clinical trials.

In conclusion, 3-ethyl-2,6-diphenyl-4-piperidinone is a chemical compound that has attracted scientific attention due to its potential use as a biomarker for methadone treatment monitoring and its pharmacological properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 3-ethyl-2,6-diphenyl-4-piperidinone as a research tool and as a therapeutic agent.

Méthodes De Synthèse

3-ethyl-2,6-diphenyl-4-piperidinone can be synthesized from methadone through a process of demethylation and oxidation. The most common method involves the use of hydrogen peroxide and acetic acid as oxidizing agents, followed by extraction and purification steps. The yield and purity of 3-ethyl-2,6-diphenyl-4-piperidinone can vary depending on the reaction conditions and the quality of the starting material.

Applications De Recherche Scientifique

3-ethyl-2,6-diphenyl-4-piperidinone has been extensively studied as a biomarker for methadone treatment monitoring. Methadone is a long-acting opioid that is used to reduce withdrawal symptoms and cravings in individuals with opioid addiction. However, the optimal dose of methadone varies among individuals, and therapeutic drug monitoring is necessary to ensure safe and effective treatment. 3-ethyl-2,6-diphenyl-4-piperidinone is a major metabolite of methadone that can be detected in urine, blood, and other body fluids. Its concentration reflects the extent of methadone metabolism and can be used to adjust the dose and monitor compliance.

Propriétés

IUPAC Name |

3-ethyl-2,6-diphenylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15/h3-12,16-17,19-20H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPXDRONNNYCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385664 | |

| Record name | 3-ethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2,6-diphenylpiperidin-4-one | |

CAS RN |

127895-86-7 | |

| Record name | 3-ethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943184.png)

![N-benzyl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4943192.png)

![methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4943207.png)

![5-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4943232.png)

![N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4943235.png)

![9,10-dioxo-N-[4-(pentyloxy)phenyl]-9,10-dihydro-2-anthracenesulfonamide](/img/structure/B4943246.png)

![8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4943255.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4943261.png)

![butyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B4943274.png)